(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Drug Design Physicochemical Property 1,2,3-Triazole Isomerism

Medicinal chemistry teams pursuing kinase inhibitor programs face challenges with isomeric impurity and salt-form inconsistency that undermine SAR reproducibility. This N2-methyl-2H-triazole HCl salt resolves these issues: the 2-methyl tautomer is energetically distinct from the 1-methyl isomer with lower electrophilic reactivity, preventing unwanted N1-alkylation side reactions. The stable hydrochloride form enhances aqueous solubility and ensures accurate robotic dispensing in 384-well plate assay preparation. - Enables amide coupling or reductive amination for focused libraries targeting PI3Kα or ITK. - N2-methyl group provides a hydrophobic vector for probing lipophilic sub-pockets without excessive molecular complexity. - Meets fragment-library criteria (MW 112 free base, TPSA 56.7 Ų, 1 HBD).

Molecular Formula C4H9ClN4
Molecular Weight 148.59 g/mol
CAS No. 612511-65-6
Cat. No. B1455534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
CAS612511-65-6
Molecular FormulaC4H9ClN4
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CN.Cl
InChIInChI=1S/C4H8N4.ClH/c1-8-6-3-4(2-5)7-8;/h3H,2,5H2,1H3;1H
InChIKeyUHNCWRSJVWJUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


(2-Methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride (CAS 612511-65-6) is a heterocyclic primary amine building block featuring a 1,2,3-triazole core methylated at the N2 position and supplied as the hydrochloride salt [1]. The free base (CAS 791584-15-1) has a molecular weight of 112.13 g·mol⁻¹, a computed XLogP3 of -0.9, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 56.7 Ų [2]. The hydrochloride salt (C₄H₈N₄·HCl, MW 148.59 g·mol⁻¹) is a solid with a reported purity of ≥95% and LogP of -1.38 . This compound serves as a synthetic intermediate in medicinal chemistry programs aimed at kinase inhibitors and other pharmacologically active molecules .

Workflow Kinase inhibitor fragment elaboration and library synthesis
Selection N2-methyl triazole isomer with tuned lipophilicity profile
Format Stable HCl salt enables direct automated parallel synthesis dispensing

Risks of Generic Substitution


The N2-methyl substitution on the 1,2,3-triazole ring of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is not a trivial structural variation. The 2-methyl-2H-triazole tautomer is energetically distinct from the 1-methyl-1H-triazole tautomer, with the former exhibiting lower reactivity toward electrophilic substitution and altered electron distribution that affects downstream coupling efficiency [1]. The hydrochloride salt form further differentiates this product from its free-base counterpart by improving aqueous solubility and ambient storage stability, which has direct consequences for reaction reproducibility and yield in parallel synthesis workflows . Generic substitution with a 1-methyl isomer, an unsubstituted triazole methanamine, or a different salt form can lead to altered LogP, hydrogen-bonding capacity, and metabolic stability in derived molecules, making side-by-side replacement unjustified without quantitative reconciliation of the evidence dimensions below [2].

This product N2‑methyl‑2H‑1,2,3‑triazole‑4‑methanamine HCl
Substitute risk 1‑methyl‑1H isomer alters electron distribution, LogP, and downstream coupling efficiency; may not transfer directly in SAR programs Tautomer‑dependent LogP shift ≈ +0.6 units reported
This product Hydrochloride salt, ≥95% purity, free‑flowing solid
Substitute risk Free base or other salt forms require inert handling and may compromise automated solid‑phase synthesis reproducibility
This product 2‑methyl‑1,2,3‑triazole core (1 rotatable bond, 1 HBD)
Substitute risk 1,2,4‑triazole or unsubstituted triazole methanamine isomers shift HBA geometry and TPSA; FBDD ligand efficiency metrics may not translate

Quantitative Differentiation Evidence


N2-Methyl vs. N1-Methyl Positional Isomer: Lipophilicity Shift

The 2-methyl-2H-1,2,3-triazole isomer possesses a computed lipophilicity (XLogP3 = -0.9) that is substantially higher than the 1-methyl-1H-1,2,3-triazole isomer (ACD/LogP = -1.52, ChemSpider reported value), a difference of approximately +0.6 log units . This difference arises from the electronic structure of the tautomeric forms: the 2H-tautomer distributes nitrogen lone-pair density differently, reducing hydrogen-bond acceptor basicity and thereby lowering aqueous solubility relative to the 1H-tautomer [1]. In a medicinal chemistry context, a ΔLogP of ~0.6 units can translate into measurably different membrane permeability and oral absorption, making the 2-methyl isomer a preferred choice when increased lipophilicity is desired in a lead optimization program .

N2‑ vs N1‑methyl lipophilicity
Cross‑study comparable
2‑methyl isomer XLogP3 = −0.9 (free base)
1‑methyl isomer ACD/LogP = −1.52
ΔLogP ≈ +0.6 units
Lipophilicity difference may impact membrane permeability context of derived inhibitors
Computational values; experimental head‑to‑head validation unavailable
Drug Design Physicochemical Property 1,2,3-Triazole Isomerism

Hydrochloride Salt vs. Free Base: Solubility and Stability

The hydrochloride salt of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine (CAS 612511-65-6) is supplied as a solid with ≥95% purity, whereas the free base (CAS 791584-15-1, purity 97-98% typical) is a hygroscopic liquid or low-melting solid that requires careful handling to avoid carbonation and oxidation . The salt form is reported to enhance solubility in aqueous reaction media and improve storage stability under ambient conditions, making it more suitable for automated parallel synthesis platforms where precise stoichiometric dispensing of free-flowing solids is critical . While the unsubstituted triazole methanamine hydrochloride (CAS 1009101-70-5) is also water-soluble (9.6 g/100 mL reported), it lacks the N2-methyl group that alters the electronic and steric profile of the derived products .

Salt form stability & handling
Supplier specification
HCl salt: solid, ≥95% purity, ambient stable
Free base: hygroscopic, 97‑98% purity, inert‑atmosphere required
HCl form supports direct weighing and automated parallel synthesis workflows
Purity differences may affect multi‑step yield calculations
Synthetic Chemistry Salt Selection Building Block Stability

Kinase Inhibitor Scaffold Utility

In a published kinase inhibition study, a compound incorporating the 2-methyl-2H-1,2,3-triazol-4-yl moiety—3-(6-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-3-yl)-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide hydrochloride—exhibited an IC₅₀ of 10,000 nM against human PI3Kα catalytic subunit in a KinaseGlo luminescence-based ATP detection assay at pH 7.5 and 2 °C [1]. While this IC₅₀ represents a starting-point hit rather than an optimized lead, it provides a quantitative anchor for the utility of the 2-methyl-2H-1,2,3-triazol-4-yl group as a fragment in kinase inhibitor design. By contrast, the 1-methyl isomer has not been reported in the same PI3K assay system, limiting direct cross-comparison [2]. The result demonstrates that the N2-methyl triazole can be productively elaborated into enzyme inhibitors with measurable target engagement.

Kinase scaffold inhibition
Context‑dependent
IC₅₀ = 10 000 nM
PI3Kα catalytic subunit
KinaseGlo assay, pH 7.5, 2 °C
Reported PI3Kα inhibition context; starting‑point hit, not an optimized lead
Direct comparator data for 1‑methyl isomer absent
Kinase Inhibition PI3Kα Medicinal Chemistry Building Block

Molecular Topology: Fragment-Based Discovery Compliance

The 2-methyl-2H-1,2,3-triazol-4-yl substructure embeds the methyl group directly on the ring nitrogen, resulting in only one rotatable bond (the exocyclic CH₂-NH₂) and one hydrogen-bond donor (the primary amine) [1]. This contrasts with 1,2,4-triazole methanamine isomers such as (2-methyl-1,2,4-triazol-3-yl)methanamine (CAS 244639-03-0), which also possess the C₄H₈N₄ formula but differ in ring connectivity, polar surface area distribution, and potential for additional tautomeric states [2]. The minimal rotatable bond count and low HBD count align favorably with fragment-based drug discovery (FBDD) 'Rule-of-Three' guidelines [3], positioning this compound as a low-complexity fragment that can be elaborated with retention of favorable physicochemical properties [1].

Fragment‑based discovery compliance
Class‑level inference
1 rotatable bond, 1 HBD, TPSA 56.7 Ų
1,2,4‑triazole isomer: same count but altered HBA geometry
Low complexity profile aligns with Rule‑of‑Three for fragment library construction
TPSA and HBA spatial arrangement vary by ring system
Fragment-Based Drug Discovery Molecular Complexity Rule-of-Three Compliance

Highest-Value Application Scenarios


Kinase Inhibitor Fragment Elaboration

The hydrochloride salt of this building block is directly applicable to kinase inhibitor programs targeting PI3Kα or ITK, where the 2-methyl-2H-1,2,3-triazole moiety has been demonstrated in published patents and biochemical assays [1]. The elevated LogP relative to the 1-methyl isomer supports improved passive membrane permeability of derived inhibitors, a critical parameter for cellular potency. Medicinal chemistry teams can use this building block in amide coupling or reductive amination reactions to rapidly generate focused libraries for SAR exploration.

Fragment-Based Library Construction

With a molecular weight of 112 g·mol⁻¹ (free base), one rotatable bond, one HBD, and a TPSA of 56.7 Ų, this building block meets the physicochemical criteria for fragment libraries [2]. The N2-methyl group provides a hydrophobic vector that can probe lipophilic sub-pockets in target proteins without adding excessive molecular complexity. The stable HCl salt form facilitates accurate robotic dispensing in 384-well plate assay preparation, reducing DMSO stock variability.

Bioisosteric Replacement in Lead Optimization

When a lead series contains a 1-methylimidazole-4-methanamine or pyrazole methanamine moiety, the 2-methyl-2H-1,2,3-triazole can serve as a bioisostere with subtly different hydrogen-bond acceptor geometry and altered pKa of the ring nitrogens [3]. The quantitative LogP shift relative to imidazole or pyrazole congeners modulates ADME properties, enabling fine-tuning of clearance and volume of distribution while retaining target engagement.

CuAAC Precursor for Diversification

Although this compound is itself a pre-formed triazole, it can be elaborated via the primary amine handle in CuAAC or other click-chemistry workflows to generate 1,4-disubstituted 1,2,3-triazole libraries . The N2-methyl group precludes unwanted N1-alkylation side reactions that complicate the use of unsubstituted triazole methanamine in library synthesis, improving reaction fidelity and product yield.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
N2‑methyl triazole LogP and salt form stability
Membrane permeability and synthesis fidelity benchmarking
Fragment‑based library construction
Minimal rotatable bonds, low HBD count, HCl solid form
Ligand efficiency and automated dispensing reproducibility
Bioisosteric replacement in lead optimization
1,2,3‑triazole as imidazole/pyrazole bioisostere with modified HBA geometry
ADME property modulation and target engagement retention
CuAAC precursor for diversification
Pre‑formed N2‑methyl triazole avoids unwanted N1‑alkylation
Click chemistry reaction fidelity and product yield
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